molecular formula C10H14ClNO2 B3053560 7-Methoxy-3-chromanamine hydrochloride CAS No. 54445-01-1

7-Methoxy-3-chromanamine hydrochloride

Cat. No.: B3053560
CAS No.: 54445-01-1
M. Wt: 215.67 g/mol
InChI Key: MEDKKMCXWLRRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-chromanamine hydrochloride is a heterocyclic organic compound featuring a chroman backbone (a benzopyran derivative with a saturated oxygen-containing ring) substituted with a methoxy group at position 7 and an amine group at position 3. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDKKMCXWLRRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969602
Record name 7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54445-01-1
Record name 3-Chromanamine, 7-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054445011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-chromanamine hydrochloride typically involves the following steps:

    Methoxylation: The introduction of a methoxy group to the chromanamine core. This can be achieved using methanol and a polar solvent under controlled temperature conditions.

    Amination: The introduction of an amine group to the chromanamine structure. This step often involves the use of ammonia or an amine donor in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Catalytic Methoxylation: Using a catalyst to enhance the methoxylation reaction.

    Continuous Amination: Employing continuous flow reactors for the amination step to increase efficiency.

    Crystallization and Purification: The final product is crystallized and purified to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-chromanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the methoxy or amine groups.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 7-Methoxy-3-chromanamine hydrochloride:

  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal cells from damage.
  • Antioxidant Properties : The compound has shown promise as an antioxidant, helping to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining overall health.
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in drug design. Researchers are exploring its derivatives to enhance efficacy and selectivity for specific biological targets. For instance, modifications to the chroman core can lead to compounds with improved pharmacokinetic profiles.

Bitopic Ligands

Recent studies have investigated the use of this compound as a bitopic ligand targeting dopamine receptors. These ligands can selectively activate receptor subtypes, offering potential therapeutic strategies for treating disorders like schizophrenia and depression .

Neuroprotection in Animal Models

A study published in a peer-reviewed journal demonstrated that administering this compound in animal models of neurodegeneration resulted in significant improvements in cognitive function and reduced neuronal loss . These findings support further exploration of the compound's potential as a neuroprotective agent.

Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of this compound revealed its effectiveness in reducing oxidative damage in cellular models . The results indicate that this compound could be developed into a therapeutic agent for conditions associated with oxidative stress.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
NeuroprotectionTreatment for neurodegenerative diseasesImproved cognitive function in animal models
Antioxidant ActivityReducing oxidative stressEffective in cellular models
Anticancer PotentialInhibition of cancer cell proliferationPromising results in preliminary studies
Drug DevelopmentScaffold for designing new therapeuticsEnhanced efficacy through structural modifications
Bitopic LigandsTargeting dopamine receptorsSelectivity for receptor subtypes demonstrated

Mechanism of Action

The mechanism of action of 7-Methoxy-3-chromanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Thiochroman Analogs

7-Methoxy-3-thiochromanamine hydrochloride (C₁₀H₁₄ClNOS, MW 231.74 g/mol) replaces the chroman oxygen with sulfur, forming a benzothiopyran core. This substitution increases molecular weight and alters electronic properties (e.g., reduced polarity due to sulfur’s lower electronegativity). Such changes may influence solubility, reactivity, and binding interactions in biological systems compared to the oxygen analog .

Property 7-Methoxy-3-chromanamine HCl 7-Methoxy-3-thiochromanamine HCl
Heteroatom in ring Oxygen Sulfur
Molecular formula C₁₀H₁₄ClNO₂* C₁₀H₁₄ClNOS
Molecular weight (g/mol) ~215.68* 231.74
Key structural difference Benzopyran Benzothiopyran

*Inferred based on structural similarity to thiochroman analog.

Chromenone and Coumarin Derivatives

4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride (C₁₁H₁₁ClNO₃, MW 240.66 g/mol) features an α-pyrone (coumarin) core with an aminomethyl substituent. Its reported ¹H-NMR (DMSO-d₆: δ 3.87 for OCH₃, δ 4.35 for CH₂-N) highlights shifts influenced by the conjugated lactone system .

Property 7-Methoxy-3-chromanamine HCl 4-Aminomethyl-7-methoxy-chromen-2-one HCl
Core structure Saturated chroman Unsaturated coumarin (chromen-2-one)
Functional groups Amine, methoxy Aminomethyl, methoxy, ketone
Molecular weight (g/mol) ~215.68* 240.66

Quinoline and β-Carboline Derivatives

7-Methoxyquinolin-3-amine dihydrochloride (C₁₀H₁₂Cl₂N₂O, MW 259.12 g/mol) contains a nitrogen-containing quinoline ring system. The dihydrochloride salt increases solubility but introduces steric and electronic differences compared to chromanamine. β-Carboline derivatives like harmaline hydrochloride dihydrate (C₁₃H₁₆ClN₂O₃, MW 295.73 g/mol) exhibit fused indole-pyridine rings, enabling π-π stacking interactions absent in chromanamine .

Property 7-Methoxy-3-chromanamine HCl 7-Methoxyquinolin-3-amine diHCl Harmaline HCl dihydrate
Ring system Chroman Quinoline β-Carboline
Salt form Monohydrochloride Dihydrochloride Dihydrate
Molecular weight (g/mol) ~215.68* 259.12 295.73

Simple Methoxyamine Salts

Methoxyamine hydrochloride (CH₃ONH₂·HCl, MW 83.51 g/mol) is a small, non-aromatic compound used as a nucleophile in organic synthesis. Its low molecular weight and simplicity contrast sharply with 7-Methoxy-3-chromanamine hydrochloride’s polycyclic structure, resulting in divergent solubility, volatility, and reactivity profiles .

Substituted Amphetamine Derivatives

2-Methoxyamphetamine hydrochloride (C₁₀H₁₆ClNO, MW 201.69 g/mol) and 3-methoxyamphetamine hydrochloride share a phenethylamine backbone with a methoxy group. These compounds, often studied for CNS activity, differ fundamentally from chromanamine in ring structure and pharmacological targets .

Key Research Findings and Implications

  • Structural Effects on Solubility : Hydrochloride salts generally improve aqueous solubility, but chromanamine’s fused ring system may reduce solubility compared to smaller amines like methoxyamine .
  • Thermal Stability: Derivatives with multiple methoxy groups (e.g., 3',4'-dimethoxychromanone, m.p. 117°C) exhibit lower melting points than monosubstituted analogs (e.g., 4'-methoxychromanone, m.p. 134°C), suggesting steric and packing differences .
  • Spectroscopic Signatures : Methoxy groups in aromatic systems typically show ¹H-NMR shifts near δ 3.8–4.0, while amine protons in hydrochloride salts appear deshielded (e.g., δ 9.06 for NH₃⁺ in coumarin derivatives) .

Biological Activity

7-Methoxy-3-chromanamine hydrochloride is a compound of interest in pharmacology due to its potential biological activities, particularly related to dopaminergic and serotonergic systems. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from chromanamine, characterized by a methoxy group at the 7-position. This structural modification is crucial for its interaction with various neurotransmitter receptors.

The biological activity of this compound primarily involves its interaction with dopamine (D) and serotonin (5-HT) receptors.

Dopaminergic Activity

Research indicates that 7-Methoxy-3-chromanamine demonstrates dopaminergic activity, influencing locomotor behavior in animal models. For instance, studies have shown that its administration leads to increased locomotor activity in rats, similar to other known dopaminergic agents .

Serotonergic Activity

The compound also exhibits activity at serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in various central nervous system (CNS) functions such as mood regulation and pain perception. The affinity of 7-Methoxy-3-chromanamine for the 5-HT7 receptor suggests it may play a role in migraine prophylaxis and treatment of mood disorders .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Locomotor Activity Study : In a study where the compound was injected into the rat nucleus accumbens, results indicated a significant increase in locomotor activity, suggesting dopaminergic stimulation .
  • Receptor Binding Studies : Binding affinity assays revealed that 7-Methoxy-3-chromanamine has a moderate affinity for both D1 and D2 dopamine receptors, although it was less potent than some established agonists .
  • Serotonin Receptor Interaction : The compound was found to act as an antagonist at the 5-HT7 receptor, with implications for its use in treating conditions like depression and anxiety disorders .

Data Table: Biological Activities of this compound

Activity TypeReceptor TypeAffinity/EffectReference
DopaminergicD1Moderate affinity
D2Lower affinity
Serotonergic5-HT7Antagonist
Behavioral EffectLocomotionIncreased activity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 7-Methoxy-3-chromanamine hydrochloride?

  • Answer : Synthesis typically involves condensation of substituted chroman precursors with methoxyamine derivatives, followed by hydrochloric acid salt formation. For example, analogous compounds like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride are synthesized via reductive amination using sodium borohydride, followed by HCl treatment . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirming methoxy and chromanamine proton environments) .

Q. How should researchers characterize the structural and chemical identity of this compound?

  • Answer : Use a combination of:

  • Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • NMR spectroscopy : ¹H and ¹³C NMR to verify methoxy group integration (~3.3 ppm for OCH₃) and chromanamine backbone signals.
  • Elemental analysis : Validate stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values).
  • X-ray crystallography (if crystalline): Resolve stereochemistry and salt formation .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Stability studies for similar hydrochlorides (e.g., 3-fluoro Deschloroketamine HCl) show ≥5-year integrity under these conditions when purity is ≥98% . Monitor batch-specific stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Answer : Discrepancies may arise from bioavailability differences or metabolite interference. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and metabolism.
  • Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays (e.g., human S9 fraction incubations).
  • Dose optimization : Conduct allometric scaling from animal models to account for species-specific clearance rates .
  • Receptor binding assays : Compare in vitro IC₅₀ values with in vivo efficacy thresholds to validate target engagement .

Q. What experimental designs are recommended for evaluating the compound’s selectivity against off-target receptors?

  • Answer : Use a tiered approach:

  • Primary screening : Radioligand binding assays (e.g., 5-HT₂A, α₁-adrenergic receptors) at 10 µM to identify potential off-target interactions.
  • Secondary profiling : Dose-response curves (0.1 nM–10 µM) for hits from primary screening.
  • Functional assays (e.g., calcium flux for GPCRs): Confirm functional antagonism/agonism.
  • Structural modeling : Dock the compound into homology models of off-target receptors to rationalize selectivity .

Q. How should researchers address batch-to-batch variability in pharmacological activity?

  • Answer : Variability often stems from impurities or polymorphic forms. Solutions include:

  • Advanced QC protocols : Require ≥99% purity (HPLC), residual solvent analysis (GC-MS), and crystallinity assessment (PXRD).
  • Bioactivity normalization : Express data as "% activity relative to reference batch" in dose-response studies.
  • Stability-indicating methods : Use forced degradation (acid/alkali hydrolysis, thermal stress) to correlate impurity profiles with activity loss .

Methodological Considerations

  • Safety Protocols : Handle in a fume hood with nitrile gloves and lab coats. Avoid skin contact; rinse eyes with water for 15 minutes if exposed .
  • Data Validation : Replicate key findings across ≥3 independent experiments. Use ANOVA with post-hoc tests for statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3-chromanamine hydrochloride
Reactant of Route 2
7-Methoxy-3-chromanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.